JQEZ5

Description

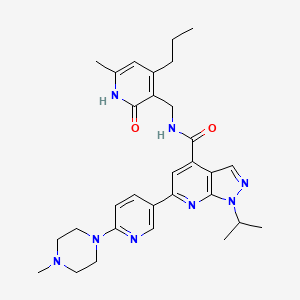

Structure

3D Structure

Properties

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTWDAYNGMMHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of JQEZ5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQEZ5 is a potent and selective, S-adenosyl methionine (SAM)-competitive inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) lysine methyltransferase.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, and details the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of EZH2. It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket within the SET domain of EZH2.[1][3] This prevents the transfer of a methyl group from SAM to its substrate, histone H3 at lysine 27. The inhibition of H3K27 methylation, particularly the formation of H3K27me3, leads to the de-repression of PRC2 target genes, which can include tumor suppressors. This ultimately results in anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on EZH2 activity.[1]

Signaling Pathway

The following diagram illustrates the canonical PRC2 signaling pathway and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and binding affinity of this compound.

| Parameter | Value | Assay Type | Reference(s) |

| IC₅₀ | 11 nM | Radiometric Scintillation Proximity Assay (SPA) | [2][4] |

| IC₅₀ | 80 nM | Biochemical Assay | [1] |

| K_d_ | 87 nM | Biacore (Surface Plasmon Resonance) | [4] |

Table 1: Biochemical Potency and Affinity of this compound

| Cell Line(s) | Effect | Assay Type | Reference(s) |

| H661, H522 | Suppression of proliferation | Cellular Proliferation Assay | [1] |

| K562 | Reduction of global H3K27me3 | Western Blot | [2] |

| CML Cells | Suppression of cell growth | Cellular Growth Assay | [2] |

| Primary Human CD34+ CML stem/progenitor cells | Inhibition of colony formation | Colony Formation Assay | [2][3] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Biochemical Assays

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate by the PRC2 complex.

Workflow Diagram:

Methodology:

-

Reaction Mixture: The PRC2 enzyme complex, a biotinylated histone H3 (1-28) peptide substrate, and varying concentrations of this compound are pre-incubated in an assay buffer.

-

Initiation: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Incubation: The reaction is allowed to proceed at a controlled temperature for a defined period.

-

Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated histone H3 peptide binds to the beads. When a [³H]-methyl group has been transferred to the peptide, its proximity to the scintillant in the bead results in light emission.

-

Data Analysis: The light signal is quantified using a scintillation counter. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

This technique measures the binding affinity of this compound to the PRC2 complex in real-time.

Methodology:

-

Immobilization: The PRC2 complex is immobilized on a sensor chip surface.

-

Binding: A solution containing this compound at various concentrations is flowed over the sensor chip surface, allowing for association.

-

Dissociation: A buffer without this compound is then flowed over the surface to monitor dissociation.

-

Data Analysis: The changes in the refractive index at the surface, which are proportional to the mass of bound this compound, are measured and plotted over time to generate a sensorgram. The association (k_on_) and dissociation (k_off_) rate constants are determined, and the equilibrium dissociation constant (K_d_) is calculated (K_d_ = k_off_ / k_on_).

Cellular Assays

This assay is used to determine the effect of this compound on the levels of tri-methylated H3K27 in cells.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., K562, H661) are treated with varying concentrations of this compound for a specified duration.

-

Histone Extraction: Histones are extracted from the cell nuclei using an appropriate lysis buffer.

-

Protein Quantification: The concentration of the extracted histones is determined.

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for H3K27me3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody for total histone H3 is used as a loading control.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cells (e.g., H661, H522) are seeded in 96-well plates.

-

Treatment: After allowing the cells to adhere, they are treated with a range of this compound concentrations.

-

Incubation: The plates are incubated for a period of several days (e.g., 4 days).[1]

-

Viability Assessment: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

-

Data Analysis: The results are normalized to untreated controls to determine the percentage of growth inhibition.

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony, a measure of self-renewal and tumorigenic potential.

Methodology:

-

Cell Plating: A low density of cells (e.g., primary human CD34+ CML stem/progenitor cells) is plated in a semi-solid medium, such as methylcellulose, containing growth factors.

-

Treatment: this compound is added to the medium at various concentrations.

-

Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Colony Staining and Counting: Colonies are stained with a dye such as crystal violet and counted manually or using an automated colony counter.

-

Data Analysis: The number of colonies in treated wells is compared to that in untreated wells to determine the inhibitory effect of this compound.

In Vivo Efficacy

This model is used to evaluate the anti-tumor activity of this compound in a living organism.

Workflow Diagram:

Methodology:

-

Cell Implantation: Human cancer cells (e.g., H661) are suspended in a matrix like Matrigel and injected subcutaneously into the flanks of immunocompromised mice.[1]

-

Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.

-

Treatment: Mice are treated with this compound, typically via intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 75 mg/kg daily for 3 weeks).[1] A control group receives a vehicle solution.

-

Monitoring: Tumor growth is monitored regularly by caliper measurements.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EZH2. Its mechanism of action is centered on the competitive inhibition of SAM binding to the PRC2 complex, leading to a reduction in H3K27 methylation and subsequent de-repression of target genes. This activity translates to anti-proliferative effects in cancer cells and tumor growth inhibition in vivo. The detailed protocols provided herein serve as a guide for the continued investigation of this compound and other EZH2 inhibitors in preclinical and translational research settings.

References

JQEZ5: A Potent and Selective EZH2 Inhibitor for Epigenetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers. Its primary function is the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptional repression. The aberrant activity of EZH2 has positioned it as a compelling therapeutic target in oncology. JQEZ5 has emerged as a potent and selective, S-adenosyl methionine (SAM)-competitive small molecule inhibitor of EZH2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in preclinical epigenetic research.

Introduction to EZH2 and Its Role in Cancer

EZH2 is a histone methyltransferase that plays a pivotal role in the regulation of gene expression, cell cycle, DNA damage repair, and cell differentiation.[1] As the enzymatic core of the PRC2 complex, EZH2 catalyzes the transfer of a methyl group from the universal methyl donor SAM to histone H3 at lysine 27.[2] This methylation event, leading to H3K27me3, is a key repressive mark that results in chromatin compaction and gene silencing.[3] Overexpression or gain-of-function mutations of EZH2 are implicated in the pathogenesis of numerous malignancies, including non-Hodgkin's lymphoma, prostate cancer, breast cancer, and lung cancer, often by silencing tumor suppressor genes.[1][3] The critical role of EZH2 in oncogenesis has spurred the development of targeted inhibitors, with several agents entering clinical trials.[4]

This compound: A Selective EZH2 Inhibitor

This compound is a potent and selective inhibitor of EZH2 lysine methyltransferase activity.[5] It acts as a SAM-competitive inhibitor, directly competing with the natural methyl donor for binding to the EZH2 active site.[5][6] This mode of inhibition effectively blocks the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells with EZH2 dysregulation.[5]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound based on various in vitro assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | 80 nM | Biochemical PRC2 Assay | [5] |

| IC50 | 11 nM | Radiometric Scintillation Proximity Assay (SPA) | [6] |

| Kd | 87 nM | Biacore (Surface Plasmon Resonance) | [7] |

Table 1: In Vitro Potency of this compound

| Cell Line | Effect | Recommended Concentration | Reference |

| H661 (Lung Cancer) | Reduced H3K27me3 levels, suppressed proliferation | Up to 10 µM | [5][7] |

| H522 (Lung Cancer) | Suppressed proliferation | Not specified | [5] |

| K562 (Chronic Myelogenous Leukemia) | Reduced global H3K27me3 levels | Not specified | |

| Primary human CD34+ CML stem/progenitor cells | Inhibited colony formation | Not specified |

Table 2: Cellular Activity of this compound

Experimental Protocols

In Vitro Cell Proliferation Assay

A common method to assess the anti-proliferative effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., H661, H522) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., a serial dilution from 0.01 to 10 µM) for 4 days.[5] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of H3K27me3 Levels

This protocol is used to confirm the on-target effect of this compound by measuring the reduction in H3K27me3 levels.

-

Cell Lysis: Treat cells (e.g., H661, K562) with various concentrations of this compound for a specified time (e.g., 24-72 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

In vivo studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice, such as female Foxn1nu/Foxn1nu mice, aged 8-12 weeks.[5]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 H661 cells) mixed with Matrigel into the flanks of the mice.[5]

-

Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

This compound Administration: Prepare this compound for in vivo use by dissolving it in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Administer this compound at a dose of 75 mg/kg via intraperitoneal injection daily for a period of 3 weeks.[5] The control group should receive the vehicle only.

-

Efficacy Evaluation: Measure tumor volume periodically using calipers. At the end of the study, excise the tumors and measure their weight.

-

Pharmacodynamic Analysis: To confirm the on-target effect in vivo, tumor tissues can be collected and analyzed for H3K27me3 levels by western blot or immunohistochemistry.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EZH2 signaling pathway, the mechanism of this compound, and a typical experimental workflow for its evaluation.

Caption: EZH2 signaling pathway leading to gene silencing.

Caption: Mechanism of action of this compound as a SAM-competitive inhibitor.

Caption: Experimental workflow for evaluating this compound.

Clinical Landscape

It is important to note that while several EZH2 inhibitors, such as Tazemetostat, have undergone clinical trials and received regulatory approval for specific cancer indications, there is currently no publicly available information on clinical trials specifically for this compound.[4][7][8] this compound is primarily utilized as a research tool in preclinical studies to investigate the biological functions of EZH2 and the therapeutic potential of its inhibition.[1]

Conclusion

This compound is a valuable chemical probe for the study of EZH2 biology and its role in cancer. Its high potency and selectivity make it an excellent tool for in vitro and in vivo preclinical research. This guide provides essential information and protocols to aid researchers in effectively utilizing this compound to explore the epigenetic mechanisms of cancer and to advance the development of novel EZH2-targeted therapies. The detailed methodologies and quantitative data presented herein serve as a foundational resource for the scientific community engaged in epigenetic drug discovery.

References

- 1. Developing EZH2 Targeted Therapy for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The EZMTT cell proliferation assay provides precise measurement for drug combinations and better correlation between in vitro and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. Cell Proliferation Assays for Live-Cell Analysis | Sartorius [sartorius.com]

The Role of JQEZ5 in Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of JQEZ5, a potent and selective small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), in the regulation of histone methylation. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the biological functions of EZH2 and as a lead compound for the development of novel anticancer agents.

Core Mechanism of Action

This compound functions as a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] By competing with the methyl donor SAM for the active site of EZH2, this compound effectively blocks the transfer of methyl groups to H3K27. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with transcriptional repression. The decrease in H3K27me3 results in the derepression of EZH2 target genes, including tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the biochemical and cellular activity of this compound.

Table 1: Biochemical Activity of this compound against EZH2

| Parameter | Value | Assay Method | Reference |

| IC50 | 11 nM | Radiometric Scintillation Proximity Assay (SPA) | [1] |

| IC50 | 80 nM | Biochemical Assay | N/A |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Assay Method | Reference |

| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 Y641N) | GI50 | < 0.1 µM | CellTiter-Glo | N/A |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 Y641F) | GI50 | < 0.1 µM | CellTiter-Glo | N/A |

| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 A677G) | GI50 | < 0.1 µM | CellTiter-Glo | N/A |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma (EZH2 Y641N) | GI50 | 0.1 - 1 µM | CellTiter-Glo | N/A |

| OCI-LY19 | Diffuse Large B-cell Lymphoma (Wild-type EZH2) | GI50 | > 10 µM | CellTiter-Glo | N/A |

Table 3: In Vivo Efficacy of this compound in a KARPAS-422 Xenograft Model

| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| NOD/SCID mice | 50 mg/kg, twice daily (oral) | Significant tumor growth inhibition | N/A |

Signaling Pathway of this compound-Mediated EZH2 Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and reactivation of tumor suppressor genes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

EZH2 Histone Methyltransferase (HMT) Assay (Radiometric)

This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a histone H3 peptide substrate.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 (1-27) peptide

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

S-adenosyl-L-homocysteine (SAH)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Microplates (e.g., 96-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the assay buffer, PRC2 complex, and the histone H3 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction by adding an excess of cold SAH.

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of H3K27me3 Levels

This method is used to determine the levels of H3K27me3 in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and treat with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of H3K27me3.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the preclinical characterization of an EZH2 inhibitor like this compound.

Caption: A streamlined workflow for the preclinical evaluation of EZH2 inhibitors like this compound.

Conclusion

This compound is a powerful and selective tool for investigating the role of EZH2 in histone methylation and gene regulation. Its SAM-competitive mechanism of action and demonstrated cellular and in vivo activity make it a valuable asset for both basic research and drug discovery efforts targeting epigenetic pathways in cancer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

JQEZ5: A Technical Guide to its Lysine Methyltransferase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JQEZ5, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the lysine methyltransferase EZH2 (Enhancer of Zeste Homolog 2). Due to the limited availability of a comprehensive public dataset for this compound's activity against a wide panel of methyltransferases, this guide presents its known inhibitory activity against EZH2 and complements this with selectivity data from structurally analogous and well-characterized EZH2 inhibitors, UNC1999 and EPZ-6438 (Tazemetostat), to provide a broader understanding of its likely target engagement.

Quantitative Selectivity Profile

To offer a comparative perspective on the selectivity of this compound, the following tables summarize the inhibitory activity of the structurally related EZH2 inhibitors UNC1999 and EPZ-6438 against a panel of lysine methyltransferases.

Table 1: Inhibitory Activity of this compound against EZH2

| Target | This compound IC50 (nM) | Assay Type |

| EZH2 | 11 | Radiometric Scintillation Proximity Assay |

| EZH2 | 80 | Biochemical Assay |

Table 2: Selectivity Profile of UNC1999 (A this compound Analog)

| Target Methyltransferase | UNC1999 IC50 (nM) | Fold Selectivity vs. EZH2 |

| EZH2 | 2 | 1 |

| EZH1 | 45 | 22.5 |

| SETD7 | >10,000 | >5,000 |

| G9a | >10,000 | >5,000 |

| SUV39H2 | >10,000 | >5,000 |

| SETD8 | >10,000 | >5,000 |

| PRMT1 | >10,000 | >5,000 |

| PRMT3 | >10,000 | >5,000 |

| PRMT4 | >10,000 | >5,000 |

| PRMT5 | >10,000 | >5,000 |

| PRMT6 | >10,000 | >5,000 |

| DNMT1 | >10,000 | >5,000 |

| DNMT3A | >10,000 | >5,000 |

Data for UNC1999 is derived from published literature and is intended to be representative of the selectivity profile of a potent EZH2 inhibitor.[3][4][5]

Table 3: Selectivity Profile of EPZ-6438 (Tazemetostat)

| Target Methyltransferase | EPZ-6438 Ki (nM) | Fold Selectivity vs. EZH2 |

| EZH2 | 2.5 | 1 |

| EZH1 | 392 | 157 |

| 14 other HMTs | >10,000 | >4,000 |

Data for EPZ-6438 highlights its high selectivity for EZH2 over other histone methyltransferases (HMTs).[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the selectivity profile of lysine methyltransferase inhibitors like this compound.

Biochemical Lysine Methyltransferase Activity/Inhibition Assay (Radiometric)

This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone peptide substrate.

Materials:

-

Recombinant human PRC2 complex (containing EZH2)

-

Histone H3 peptide (e.g., residues 1-25)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

96-well filter plates (e.g., phosphocellulose)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRC2 enzyme, and the histone H3 peptide substrate.

-

Add serial dilutions of this compound or control compounds to the reaction mixture in the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding ³H-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone H3K27 Trimethylation Assay (Immunofluorescence)

This assay measures the effect of this compound on the levels of H3K27me3, the product of EZH2 activity, in a cellular context.

Materials:

-

Cancer cell line with known EZH2 activity (e.g., H661, K562)

-

This compound or other test compounds

-

Cell culture medium and supplements

-

96-well imaging plates

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-H3K27me3

-

Secondary antibody: Fluorescently labeled anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of this compound for a specified duration (e.g., 72 hours).

-

Fix the cells with the fixative solution.

-

Permeabilize the cell membranes with the permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-H3K27me3 antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear fluorescence intensity of H3K27me3 and normalize it to the DAPI signal.

-

Determine the cellular IC50 value by plotting the normalized fluorescence intensity against the compound concentration.

Visualizations

EZH2 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving EZH2 and its role in gene silencing.

Caption: Simplified EZH2 signaling pathway.

Experimental Workflow for KMT Inhibitor Selectivity Profiling

This diagram outlines the typical workflow for assessing the selectivity of a lysine methyltransferase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. UNC1999 | Structural Genomics Consortium [thesgc.org]

- 4. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]

- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

background information on JQEZ5 for cancer studies

An In-depth Analysis of the Potent and Selective EZH2 Inhibitor for Researchers, Scientists, and Drug Development Professionals

Abstract

JQEZ5 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of numerous cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating the design and execution of studies involving this compound.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that, as a core component of the Polycomb Repressive Complex 2 (PRC2), is primarily responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3).[1] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[1] Dysregulation of EZH2 activity, often through overexpression or mutation, is a common feature in a wide range of malignancies, including lymphomas, breast cancer, prostate cancer, and lung cancer.[2][3] The oncogenic role of EZH2 has made it an attractive target for therapeutic intervention.

This compound has emerged as a potent and selective small molecule inhibitor of EZH2.[4][5][6] By competitively binding to the SAM-binding pocket of EZH2, this compound effectively blocks its methyltransferase activity, leading to a reduction in global H3K27me3 levels and the reactivation of tumor suppressor genes.[2][4] This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this compound in cancer studies.

Mechanism of Action

This compound functions as a highly selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[2][4][5] The catalytic activity of EZH2 is dependent on the binding of the methyl donor, SAM. This compound mimics the structure of SAM and competes for the same binding site on the EZH2 enzyme, thereby preventing the transfer of a methyl group to its substrate, histone H3 at lysine 27.[2] This inhibition of EZH2's methyltransferase activity within the PRC2 complex leads to a global decrease in the repressive H3K27me3 mark.[5] The reduction of this epigenetic silencing mark results in the de-repression of target genes, many of which are tumor suppressors, ultimately leading to anti-proliferative and anti-tumor effects.[4]

Signaling Pathways

The inhibition of EZH2 by this compound has implications for several key signaling pathways implicated in cancer.

The PRC2 Complex and Transcriptional Repression

The primary mechanism of this compound is the direct inhibition of the PRC2 complex. By blocking EZH2's catalytic activity, this compound prevents the trimethylation of H3K27, a hallmark of PRC2-mediated gene silencing. This leads to the reactivation of genes involved in cell cycle control, apoptosis, and differentiation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | EZH2 | Tocris Bioscience [tocris.com]

- 6. This compound | EZH2 Inhibitor: R&D Systems [rndsystems.com]

JQEZ5: An In-Depth Technical Guide to its Impact on Polycomb Repressive Complex 2 (PRC2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JQEZ5 is a potent and selective small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on PRC2's enzymatic activity, and its downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the PRC2 pathway.

Introduction to PRC2 and this compound

Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase complex essential for the regulation of gene expression, particularly during development and cell differentiation. The core components of PRC2 are EZH2 (Enhancer of Zeste Homolog 2), EED (Embryonic Ectoderm Development), and SUZ12 (Suppressor of Zeste 12). EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3). H3K27me3 is a hallmark of facultative heterochromatin and is associated with transcriptional repression.

Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers. This has made PRC2 an attractive target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of EZH2, functioning as a competitive inhibitor of the S-adenosyl methionine (SAM) cofactor binding site. By blocking the catalytic activity of EZH2, this compound leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.

Mechanism of Action of this compound

This compound directly targets the catalytic SET domain of EZH2, the subunit of the PRC2 complex responsible for methyltransferase activity. Its mechanism of inhibition is S-adenosyl methionine (SAM)-competitive, meaning it competes with the methyl donor substrate, SAM, for binding to the active site of EZH2. This competitive inhibition effectively blocks the transfer of a methyl group to histone H3 at lysine 27.

Figure 1: Mechanism of this compound Action on PRC2.

The inhibition of EZH2 by this compound leads to a global decrease in the levels of H3K27me3, a key repressive histone mark. This reduction in H3K27me3 results in the reactivation of previously silenced genes, including tumor suppressor genes, which in turn can lead to the suppression of cancer cell growth and proliferation.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and anti-proliferative activity of this compound.

Table 1: In Vitro Potency of this compound against EZH2

| Parameter | Value | Assay Method | Reference |

| IC50 | 11 nM | Radiometric Scintillation Proximity Assay (SPA) | [1][2] |

| IC50 | 80 nM | Biochemical Assay | [3] |

| Kd | 87 nM | Biacore (Surface Plasmon Resonance) | [1][2] |

Table 2: Selectivity of this compound against a Panel of Methyltransferases

| Methyltransferase | Selectivity (Fold vs. EZH2) |

| EZH1 | >60 |

| 21 other Methyltransferases | >1000 |

Data compiled from publicly available sources indicating high selectivity for EZH2.[4]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| H661 | Non-Small Cell Lung Cancer | Data not available, but proliferation suppressed |

| H522 | Non-Small Cell Lung Cancer | Data not available, but proliferation suppressed |

| K562 | Chronic Myelogenous Leukemia | Cell growth suppressed |

| Primary human CD34+ CML stem/progenitor cells | Chronic Myelogenous Leukemia | Colony formation inhibited |

Further research is required to establish a comprehensive panel of GI50 values for this compound across a broader range of cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on PRC2.

Radiometric Scintillation Proximity Assay (SPA) for EZH2 Inhibition

This assay is used to determine the IC50 of inhibitors against EZH2.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12)

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-adenosyl-L-[3H-methyl]-methionine ([3H]-SAM)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2.5 mM MgCl2)

-

This compound and other test compounds

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 10 µL of a solution containing the PRC2 complex and the biotinylated H3 peptide to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 8 µL of [3H]-SAM.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by adding 10 µL of 0.5 mg/mL streptavidin-coated SPA beads in stop buffer (e.g., PBS with 0.1% Triton X-100 and 5 mM EDTA).

-

Incubate for 30 minutes to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3

ChIP-seq is used to assess the genome-wide changes in H3K27me3 levels following treatment with this compound.

Figure 2: Experimental Workflow for H3K27me3 ChIP-seq.

Materials:

-

Cancer cell line of interest

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Sonication buffer

-

Anti-H3K27me3 antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Culture cells to ~80% confluency and treat with this compound or DMSO for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.

-

Harvest and lyse the cells.

-

Sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.

-

Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Analyze the sequencing data to identify regions of H3K27me3 enrichment and compare the profiles between this compound-treated and control samples.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well or 384-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well or 384-well plate at a predetermined optimal density.

-

Allow cells to attach overnight.

-

Treat cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the GI50 (concentration that causes 50% inhibition of cell growth) by normalizing the data to the untreated control and fitting to a dose-response curve.

In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. For instance, daily intraperitoneal injections of 75 mg/kg this compound have been shown to lead to rapid and pronounced tumor regression in mouse models of cancer.[3] These in vivo studies are accompanied by a marked reduction in H3K27me3 levels within the tumor tissue, confirming the on-target activity of the compound.

Figure 3: General Workflow for In Vivo Xenograft Studies.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for cancers driven by PRC2 dysregulation. Its potent and selective inhibition of EZH2, leading to a reduction in H3K27me3 and subsequent reactivation of tumor suppressor genes, provides a clear mechanism for its anti-cancer effects. The experimental protocols and data presented in this guide are intended to support the ongoing investigation and development of this compound and other PRC2-targeted therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound across a wider range of malignancies and to optimize its clinical application.

References

JQEZ5: A Potent and Selective EZH2 Inhibitor for Preclinical Lung Cancer Research

An In-depth Technical Guide on the Initial Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the initial discovery and preclinical development of JQEZ5, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). This compound has demonstrated significant anti-tumor efficacy in both in vitro and in vivo models of lung adenocarcinoma, establishing it as a valuable tool for investigating the role of EZH2 in cancer biology and as a lead compound for potential therapeutic development. This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for key assays, and a summary of its preclinical efficacy in lung cancer models.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various malignancies, including non-small cell lung cancer (NSCLC), where it contributes to oncogenesis by silencing tumor suppressor genes. This has made EZH2 an attractive therapeutic target. This compound was developed as a potent and selective small molecule inhibitor to probe the function of EZH2 in cancer and to evaluate its therapeutic potential.

Mechanism of Action

This compound acts as a SAM-competitive inhibitor of EZH2. By competing with the cofactor S-adenosylmethionine, this compound effectively blocks the methyltransferase activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.

Quantitative Biochemical and Cellular Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Activity of this compound | |

| Target | EZH2 (PRC2 complex) |

| Assay Type | Radiometric Scintillation Proximity Assay (SPA) |

| IC50 | 11 nM |

| Mechanism of Inhibition | S-adenosylmethionine (SAM)-competitive |

| Cellular Activity of this compound in Lung Cancer Cell Lines | | | :--- | :--- | :--- | | Cell Line | Description | IC50 | | H661 | Lung Adenocarcinoma | 80 nM | | A549 | Lung Adenocarcinoma | Data not available | | H1299 | Non-small cell lung cancer | Data not available | | H460 | Large cell lung cancer | Data not available |

| Selectivity Profile of this compound | |

| Assay | Panel of 22 human methyltransferases |

| Result | This compound demonstrates high selectivity for EZH2 with limited activity against other tested methyltransferases. |

Experimental Protocols

Radiometric Scintillation Proximity Assay (SPA) for EZH2 Inhibition

This assay quantitatively measures the inhibition of EZH2 methyltransferase activity by this compound.

Materials:

-

Recombinant human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)

-

S-adenosyl-L-[³H]-methionine ([³H]-SAM)

-

Biotinylated histone H3 (1-25) peptide substrate

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)

-

This compound dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex and the biotinylated H3 peptide substrate in the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PRC2/H3 peptide mixture to the wells.

-

Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of unlabeled SAM.

-

Add streptavidin-coated SPA beads to the wells to capture the biotinylated H3 peptide.

-

Incubate for 30 minutes to allow for bead settling and capture.

-

Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of [³H]-methyl group transferred to the H3 peptide.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cellular Assay for H3K27me3 Levels

This assay measures the ability of this compound to reduce the levels of H3K27me3 in cells.

Materials:

-

Lung cancer cell lines (e.g., H661)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader)

-

96-well plates

Procedure:

-

Seed lung cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified duration (e.g., 48-72 hours).

-

Lyse the cells and prepare whole-cell extracts.

-

Perform an ELISA or Western blot analysis:

-

ELISA: Coat a 96-well plate with the cell lysates. Add the primary antibody against H3K27me3. After washing, add the secondary antibody and then the detection reagent. Measure the signal. Normalize the H3K27me3 signal to the total histone H3 signal.

-

Western Blot: Separate the proteins from the cell lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies against H3K27me3 and total histone H3, followed by the appropriate secondary antibodies. Detect the signal using a chemiluminescence imager.

-

-

Quantify the reduction in H3K27me3 levels relative to the vehicle-treated control.

In Vivo Xenograft Efficacy Study

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model of lung cancer.

Materials:

-

H661 human lung adenocarcinoma cells

-

Immunodeficient mice (e.g., Foxn1nu/Foxn1nu)

-

Matrigel

-

This compound formulated for intraperitoneal (IP) injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant H661 cells mixed with Matrigel into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal injection.

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (length x width²) / 2 .

-

Continue treatment for a predetermined period (e.g., 21 days).

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of H3K27me3 levels).

-

Compare the tumor growth inhibition in the this compound-treated group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EZH2 signaling pathway and the experimental workflow for evaluating this compound.

Caption: EZH2 Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EZH2. Its demonstrated efficacy in preclinical models of lung cancer underscores the therapeutic potential of targeting the EZH2 pathway. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the role of EZH2 in cancer and the development of novel epigenetic therapies.

JQEZ5's chemical structure and properties

An In-Depth Technical Guide to JQEZ5: A Selective EZH2 Inhibitor

This compound is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of the EZH2 lysine methyltransferase.[1][2][3][4] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the chemical name N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, is a small molecule inhibitor with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C30H38N8O2 | [1][5] |

| Molecular Weight | 542.69 g/mol | [1][2][5] |

| CAS Number | 1913252-04-6 | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Appearance | Solid | [5][6] |

| Solubility | Soluble to 20 mM in DMSO | [1][2] |

| Storage | Store at -20°C | [1][2] |

| InChI Key | LQTWDAYNGMMHLV-UHFFFAOYSA-N | [1] |

| SMILES | CN(CC1)CCN1C2=CC=C(C3=NC(N(C(C)C)N=C4)=C4C(C(NCC5=C(CCC)C=C(C)NC5=O)=O)=C3)C=N2 | [1] |

Mechanism of Action: EZH2 Inhibition

This compound functions as a competitive inhibitor of EZH2, targeting the binding site of the methyl donor, SAM. By occupying this site, this compound prevents the transfer of a methyl group to H3K27, thereby inhibiting the formation of H3K27me3, a hallmark of PRC2-mediated gene silencing. This leads to the reactivation of tumor suppressor genes that are aberrantly silenced in cancer cells. This compound has demonstrated high selectivity for EZH2 over a panel of 22 other methyltransferases.[1][2]

Caption: Inhibition of the EZH2 methyltransferase activity by this compound.

Biological Activity

This compound has demonstrated potent biological activity in both in vitro and in vivo models of cancer.

In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| EZH2 IC50 | 11 nM | Radiometric Scintillation Proximity Assay | [1][4] |

| PRC2 IC50 | 80 nM | Biochemical Assay | [3][7] |

| Effect | Reduces global H3K27me3 levels | K562 cells | [1][2] |

| Effect | Suppresses cell growth | Chronic Myelogenous Leukemia (CML) cells | [1][2] |

| Effect | Inhibits colony formation | Primary human CD34+ CML stem/progenitor cells | [1][2] |

In Vivo Activity

In a mouse model of CML, this compound has been shown to have antitumor effects.[1][2] Treatment of mice with existing CML with agents that inactivate Ezh2 leads to disease regression and improved survival.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays used to characterize this compound.

EZH2 Inhibition Assay (Radiometric Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone H3 peptide substrate.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl2.

-

Component Addition: To a 96-well plate, add the EZH2 enzyme, the biotinylated histone H3 peptide substrate, and varying concentrations of this compound dissolved in DMSO.

-

Initiation of Reaction: Start the reaction by adding [3H]-SAM.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Termination: Stop the reaction by adding an excess of unlabeled SAM.

-

Detection: Add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the incorporated [3H] in close proximity, which stimulates the beads to emit light.

-

Measurement: Measure the light output using a scintillation counter. The signal is proportional to the amount of methylated peptide.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Caption: A representative workflow for determining the IC50 of this compound.

Cell Proliferation Assay

Cell proliferation can be assessed using various methods, such as the MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

Methodology (CellTiter-Glo as an example):

-

Cell Plating: Seed cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo reagent to each well.

-

Lysis and Signal Stabilization: Lyse the cells by shaking the plate for a few minutes and then incubate at room temperature to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control and calculate the concentration of this compound that inhibits cell growth by 50% (GI50).

In Vivo Xenograft Model

To assess the antitumor efficacy of this compound in vivo, a xenograft mouse model is often employed.

Methodology:

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., human CML cells) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control daily.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3 levels).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound is a valuable research tool for studying the biological roles of EZH2 and the PRC2 complex. Its potency, selectivity, and demonstrated antitumor effects in preclinical models highlight its potential as a lead compound for the development of novel epigenetic therapies for cancer. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic applications of this compound.

References

- 1. Chronic myelogenous leukemia initiating cells require Polycomb group protein EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Myelogenous Leukemia- Initiating Cells Require Polycomb Group Protein EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

JQEZ5: A Preclinical In-depth Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQEZ5 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound effectively abrogates the methyltransferase activity of the PRC2 complex, leading to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3). This epigenetic modification is crucial for gene silencing, and its dysregulation is implicated in the pathogenesis of various malignancies. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, most notably in non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML), where EZH2 is often overexpressed or hyperactive. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its investigation.

Core Mechanism of Action

This compound functions as a SAM-competitive inhibitor of EZH2.[1][2] The PRC2 complex, composed of EZH2, EED, and SUZ12, is responsible for the trimethylation of H3K27, a key epigenetic mark associated with transcriptional repression.[3] this compound occupies the SAM binding site within the SET domain of EZH2, preventing the transfer of a methyl group from SAM to H3K27.[1][2] This leads to a decrease in global H3K27me3 levels, resulting in the derepression of PRC2 target genes, which often include tumor suppressors.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies investigating the anti-tumor activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| H661 | Non-Small Cell Lung Cancer | Not explicitly stated, but proliferation inhibited | Cell Proliferation Assay | [4] |

| H522 | Non-Small Cell Lung Cancer | Not explicitly stated, but proliferation inhibited | Cell Proliferation Assay | [4] |

| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but cell growth suppressed | Cell Growth Assay | [1] |

| Primary human CD34+ CML stem/progenitor cells | Chronic Myeloid Leukemia | Not explicitly stated, but colony formation inhibited | Colony Formation Assay | [1] |

| PRC2 Complex | (Biochemical Assay) | 80 | Biochemical IC50 | [4] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment Regimen | Outcome | Reference |

| Murine and human lung adenocarcinoma models | 75 mg/kg, daily intraperitoneal injection | Significant tumor regression and reduction in H3K27me3 levels | [4] |

| Chronic Myeloid Leukemia models | Not specified | Antitumor effects observed | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

Caption: Mechanism of action of this compound as a SAM-competitive EZH2 inhibitor.

Experimental Workflow for In Vitro this compound Efficacy Testing

Caption: Workflow for assessing the in vitro efficacy of this compound.

Experimental Workflow for In Vivo this compound Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of this compound in xenograft models.

Detailed Experimental Protocols

Cell Viability/Proliferation Assay (MTT/MTS)

-

Cell Seeding: Seed cancer cells (e.g., H661, H522) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for 4 days at 37°C in a humidified 5% CO2 incubator.

-

MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. If using MTS, this step is not necessary.

-

Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Western Blot for H3K27me3

-

Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest cells and perform histone extraction using an acid extraction protocol. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 N HCl overnight at 4°C.

-

Protein Quantification: Neutralize the acid-extracted histones and quantify the protein concentration using a Bradford or BCA assay.

-

SDS-PAGE: Load 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved.

-

Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) diluted in blocking buffer overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

-

Cell Preparation: Culture human non-small cell lung cancer cells (e.g., H661) to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound at a dose of 75 mg/kg daily via intraperitoneal injection. The control group should receive the vehicle solution (e.g., 10% 2-Hydroxypropyl-β-cyclodextrin in water with 10% DMSO).

-

Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K27me3).

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound. The compound remains in the preclinical stage of development. Other EZH2 inhibitors, such as Tazemetostat, have progressed through clinical trials and received regulatory approval for specific indications.[2]

Conclusion

This compound is a promising preclinical EZH2 inhibitor with demonstrated anti-tumor activity in models of non-small cell lung cancer and chronic myeloid leukemia. Its mechanism of action, involving the specific inhibition of H3K27 trimethylation, provides a strong rationale for its further development as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar epigenetic modulators. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and exploring its efficacy in a broader range of cancer types to pave the way for potential clinical investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing EZH2 Targeted Therapy for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of JQEZ5 Stock Solution

These application notes provide a detailed protocol for the preparation of a stock solution of JQEZ5, a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of the EZH2 lysine methyltransferase.[1] Accurate preparation of this stock solution is critical for reliable experimental results in research and drug development.

Compound Information

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 542.69 g/mol | [1] |

| Formula | C₃₀H₃₈N₈O₂ | [1][2] |

| CAS Number | 1913252-04-6 | [1][2] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | Solid | [2] |

Solubility

This compound is soluble in dimethyl sulfoxide (DMSO). The maximum recommended concentration for a stock solution in DMSO is 20 mM, which is equivalent to 10.85 mg/mL.[1] It is important not to exceed this concentration to ensure complete dissolution.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.43 mg of this compound (see calculation below).

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]

Calculation for a 10 mM Stock Solution:

To calculate the mass of this compound required:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Mass (mg) = 10 mM x 1 mL x 542.69 g/mol / 1000 = 5.43 mg

Stock Solution Preparation Table

The following table provides the required mass of this compound for preparing different volumes of common stock solution concentrations.

| Desired Concentration (mM) | Volume of DMSO | Mass of this compound Required |

| 1 | 1 mL | 0.54 mg |

| 5 | 1 mL | 2.71 mg |

| 10 | 1 mL | 5.43 mg |

| 20 | 1 mL | 10.85 mg |

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

This compound Signaling Pathway Inhibition

This compound is an inhibitor of EZH2, a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, this compound leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.[1][3]

Caption: this compound Mechanism of Action.

References

Application Notes and Protocols for Cell-Based Assays Using JQEZ5

For Researchers, Scientists, and Drug Development Professionals

Introduction